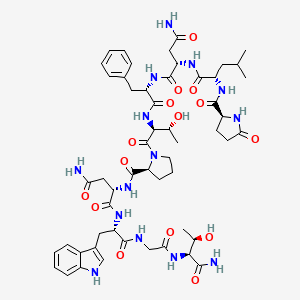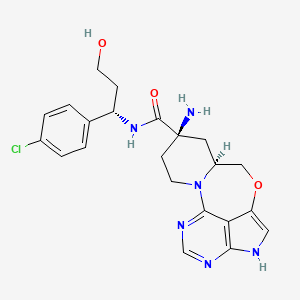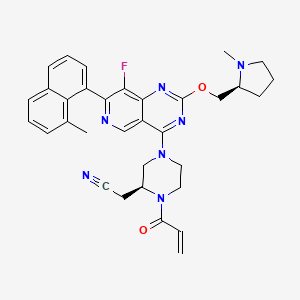
KRAS G12C inhibitor 42
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KRAS G12C inhibitor 42 is a small molecule compound designed to target the KRAS G12C mutation, a common genetic alteration found in various cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer. This mutation results in the substitution of glycine with cysteine at position 12 of the KRAS protein, leading to uncontrolled cell growth and cancer progression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KRAS G12C inhibitor 42 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common approach is to use a palladium-catalyzed cross-coupling reaction to form the core structure of the inhibitor. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring the purity and yield of the final product. This process may include optimization of reaction conditions, purification steps such as recrystallization or chromatography, and quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
KRAS G12C inhibitor 42 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic substitution, can be employed to introduce different substituents onto the core structure
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various derivatives of this compound, which can be further evaluated for their biological activity and potential therapeutic applications .
Scientific Research Applications
KRAS G12C inhibitor 42 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the chemical properties and reactivity of KRAS G12C inhibitors.
Biology: Employed in cell-based assays to investigate the biological effects of KRAS inhibition on cancer cell lines.
Medicine: Evaluated in preclinical and clinical studies for its potential to treat cancers harboring the KRAS G12C mutation.
Industry: Utilized in the development of new therapeutic agents targeting KRAS-driven cancers
Mechanism of Action
KRAS G12C inhibitor 42 exerts its effects by covalently binding to the cysteine residue at position 12 of the KRAS protein, locking it in an inactive GDP-bound state. This prevents the activation of downstream signaling pathways, such as the RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Sotorasib (AMG510): The first FDA-approved KRAS G12C inhibitor, used to treat NSCLC.
Adagrasib (MRTX849): Another KRAS G12C inhibitor in clinical trials for various cancers.
RM-018: A novel KRAS G12C inhibitor that binds to the active state of KRAS
Uniqueness
KRAS G12C inhibitor 42 is unique due to its specific binding affinity and selectivity for the KRAS G12C mutation, as well as its potential to overcome resistance mechanisms observed with other inhibitors. Its distinct chemical structure and reactivity profile make it a valuable addition to the arsenal of KRAS-targeted therapies .
Properties
Molecular Formula |
C33H34FN7O2 |
|---|---|
Molecular Weight |
579.7 g/mol |
IUPAC Name |
2-[(2S)-4-[8-fluoro-7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyrido[4,3-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile |
InChI |
InChI=1S/C33H34FN7O2/c1-4-27(42)41-17-16-40(19-23(41)13-14-35)32-26-18-36-30(25-12-6-10-22-9-5-8-21(2)28(22)25)29(34)31(26)37-33(38-32)43-20-24-11-7-15-39(24)3/h4-6,8-10,12,18,23-24H,1,7,11,13,15-17,19-20H2,2-3H3/t23-,24-/m0/s1 |
InChI Key |
JCIQWPCUVDTKAS-ZEQRLZLVSA-N |
Isomeric SMILES |
CC1=C2C(=CC=C1)C=CC=C2C3=NC=C4C(=C3F)N=C(N=C4N5CCN([C@H](C5)CC#N)C(=O)C=C)OC[C@@H]6CCCN6C |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC=C2C3=NC=C4C(=C3F)N=C(N=C4N5CCN(C(C5)CC#N)C(=O)C=C)OCC6CCCN6C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


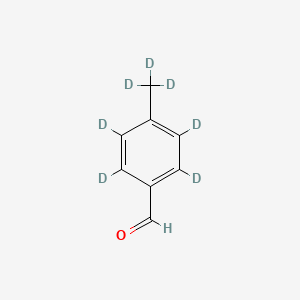
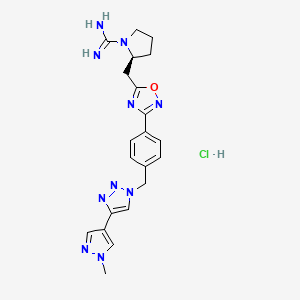
![N-[(2R)-3-[4-[2-[3,5-dichloro-4-[(2S)-3-chloro-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]-2-hydroxypropyl]methanesulfonamide](/img/structure/B12401693.png)
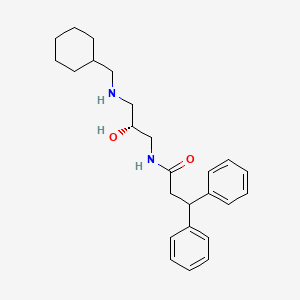
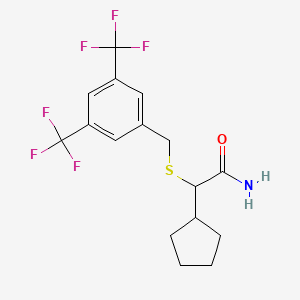
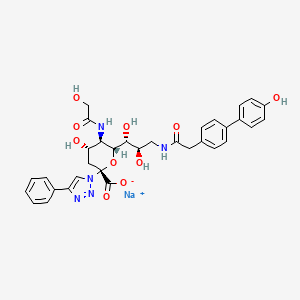
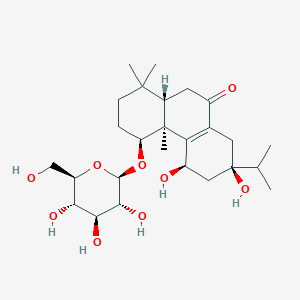

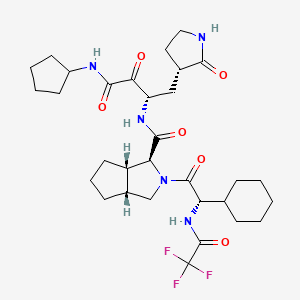
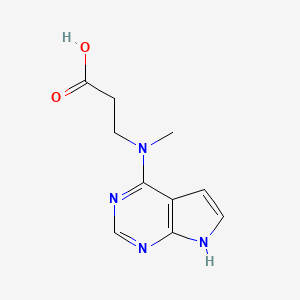
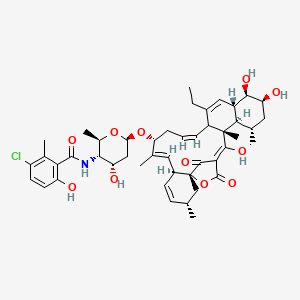
![(3Z)-3-[[3,5-dimethyl-4-(prop-2-ynylcarbamoyl)-1H-pyrrol-2-yl]methylidene]-2-oxo-N-[(1R)-1-phenylethyl]-1H-indole-5-carboxamide](/img/structure/B12401727.png)
